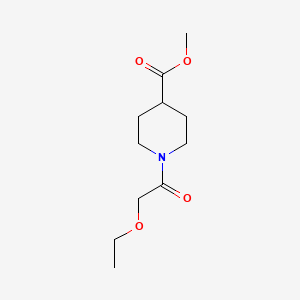

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Methyl piperidine-4-carboxylate: A related compound used in similar synthetic applications.

Ethyl 4-(4-methylpyridin-2-yl)aminopiperidine-1-carboxylate: Another piperidine derivative with similar chemical properties.

Uniqueness

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is unique due to its specific ethoxyacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate (MEAPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MEAPC, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies. The compound is characterized by its molecular formula C11H19NO4 and an average mass of approximately 229.276 g/mol .

MEAPC primarily acts as an inhibitor of various enzymes and pathways that are crucial in cellular processes. The compound's structure allows it to interact with specific biological targets, leading to significant effects on cell proliferation and survival. Notably, it has been investigated for its role in inhibiting the MenA enzyme in Mycobacterium tuberculosis, which is vital for the pathogen's survival under hypoxic conditions .

Pharmacological Properties

- Antimycobacterial Activity : MEAPC derivatives have shown promising results against Mycobacterium tuberculosis (Mtb). In a recent study, novel inhibitors derived from piperidine scaffolds demonstrated IC50 values ranging from 13 to 22 µM against MenA, indicating strong potential for tuberculosis treatment .

- ERK5 Inhibition : Research has highlighted the importance of the ERK5 pathway in cancer biology. MEAPC has been implicated in modulating this pathway, which is associated with cancer cell proliferation and survival . The inhibition of ERK5 could provide therapeutic benefits in cancers where this pathway is upregulated.

- Structure-Activity Relationship (SAR) : Studies have focused on modifying the piperidine structure to enhance potency and selectivity against specific targets. For example, modifications in the substituents on the piperidine ring have led to improved biological activity and better pharmacokinetic profiles .

Case Study 1: Antimycobacterial Efficacy

In a study evaluating various piperidine derivatives, MEAPC showed significant activity against Mtb. The analogs were tested for their ability to inhibit MenA, with results indicating that certain modifications could enhance their efficacy . The most potent compounds achieved nearly complete sterilization of Mtb in combination therapies within two weeks in vivo.

Case Study 2: Cancer Cell Proliferation

Another investigation into MEAPC's effects on cancer cells demonstrated its ability to inhibit ERK5-mediated pathways. Compounds derived from MEAPC were shown to reduce cell viability in prostate cancer cell lines significantly, suggesting potential applications in cancer therapeutics .

Table 1: Biological Activity of MEAPC Derivatives Against MenA

| Compound | IC50 (µM) | GIC50 (µM) | Remarks |

|---|---|---|---|

| MEAPC | 13-22 | 8-10 | Potent inhibitor of MenA |

| Analog A | 15 | 9 | Improved potency |

| Analog B | 20 | 12 | Moderate activity |

Table 2: Pharmacokinetic Parameters of Selected Compounds

| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (min) | Oral Bioavailability (%) |

|---|---|---|---|---|

| MEAPC | 14 | 0.6 | 80 | 42 |

| Analog A | 10 | 0.5 | 60 | 50 |

| Analog B | 12 | 0.7 | 75 | 45 |

Properties

CAS No. |

600140-68-9 |

|---|---|

Molecular Formula |

C11H19NO4 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-3-16-8-10(13)12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3 |

InChI Key |

XONGWSBHSUWXIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.